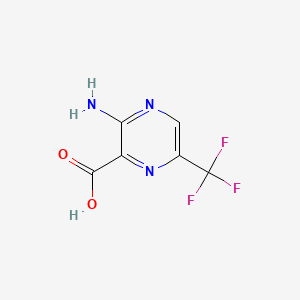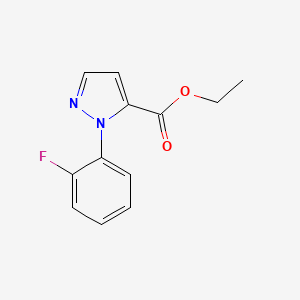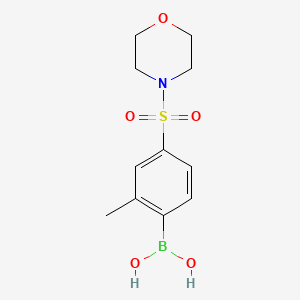
2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-4-(morpholinosulfonyl)phenylboronic acid” is a chemical compound with the molecular formula C11H16BNO5S . It is used as a reactant/reagent in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .
Synthesis Analysis
The synthesis of boronic acids like “2-Methyl-4-(morpholinosulfonyl)phenylboronic acid” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are generally stable, readily prepared, and environmentally benign .Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(morpholinosulfonyl)phenylboronic acid” consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Boronic acids like “2-Methyl-4-(morpholinosulfonyl)phenylboronic acid” are often used in Suzuki cross-coupling reactions . They can also participate in Copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Applications De Recherche Scientifique
Preparation of Substituted Phenylalanine Derivatives
This compound can be used as a reactant/reagent in the preparation of substituted phenylalanine derivatives . These derivatives can act as factor XI modulators, which are useful for treating thrombotic and thromboembolic diseases .
Suzuki Cross-Coupling Reactions
The compound may be used in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon coupling reaction, which is widely used in organic chemistry to synthesize a variety of organic compounds.
Copper-Catalyzed Oxidative Trifluoromethylthiolation
Another potential application of this compound is in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids . This reaction is useful for introducing trifluoromethylthio groups into organic molecules, which can significantly alter their chemical properties.
Directed Metalation
The compound can also be used in directed metalation reactions . These reactions involve the selective introduction of a metal atom into a specific position in an organic molecule, which can be a crucial step in many synthetic procedures.
Regioselective Functionalization of Heterocycles
This compound may be used in the regioselective functionalization of 3-bromofuran and related heterocycles . This process can be used to selectively modify these heterocyclic compounds, which are important structures in many natural products and pharmaceuticals.
Safety and Hazards
Propriétés
IUPAC Name |
(2-methyl-4-morpholin-4-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-8-10(2-3-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJXSFKMSZWBNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681596 |
Source


|
| Record name | [2-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(morpholinosulfonyl)phenylboronic acid | |
CAS RN |
1217501-53-5 |
Source


|
| Record name | [2-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


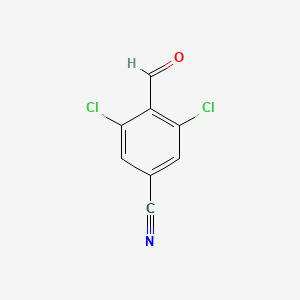

![2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B595572.png)
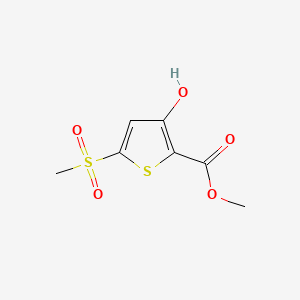
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B595574.png)
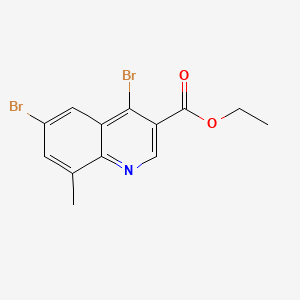

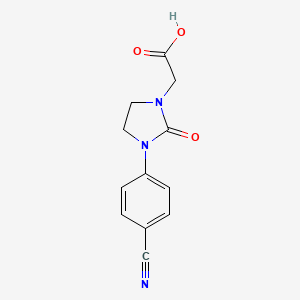
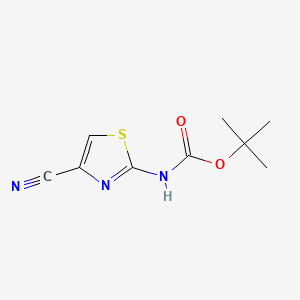
![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)
